2-Hydroxy-3-(methoxycarbonyl)benzoic acid
Description
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-hydroxy-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12) |
InChI Key |
MBMIMBPSXVDDRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Hydroxy 3 Methoxycarbonyl Benzoic Acid
Retrosynthetic Analysis of 2-Hydroxy-3-(methoxycarbonyl)benzoic Acid
Retrosynthetic analysis of this compound identifies several logical bond disconnections, suggesting multiple feasible synthetic pathways. The most apparent disconnections are at the ester and the two carboxyl functionalities attached to the aromatic ring.
Disconnection 1 (C(O)-O Bond): The ester linkage can be disconnected to yield 3-carboxysalicylic acid (2-hydroxy-1,3-benzenedicarboxylic acid) and a methanol (B129727) equivalent. This pathway relies on the selective monoesterification of a symmetrical dicarboxylic acid, which presents a significant chemical challenge.
Disconnection 2 (C-C Bond): Cleavage of the bond between the aromatic ring and the C3-carboxyl group points to methyl 2-hydroxybenzoate (methyl salicylate) as a key precursor. This route necessitates a regioselective carboxylation of the aromatic ring, introducing a carboxyl group at the C3 position.
Disconnection 3 (C-O Bond): A third approach involves the disconnection of the hydroxyl group, suggesting methyl 3-(methoxycarbonyl)benzoate as the starting material. This strategy is dependent on the development of a regioselective hydroxylation method that can introduce a hydroxyl group at the C2 position, ortho to the ester group.
These three retrosynthetic pathways form the basis for the exploration of synthetic methodologies detailed in the subsequent sections.
Development and Evaluation of Novel Synthetic Pathways to this compound
Building upon the retrosynthetic analysis, several synthetic strategies have been developed. These routes focus on esterification, carboxylation, and hydroxylation reactions, each with unique advantages and challenges.
Exploration of Esterification Routes to this compound
The synthesis of this compound from 3-carboxysalicylic acid hinges on the selective esterification of the C3-carboxylic acid in the presence of the C1-carboxylic acid. The proximity of the hydroxyl group to the C1-carboxyl group influences its reactivity. Several methods have been explored to achieve this selectivity.
One effective strategy involves the use of solid supports like alumina (B75360). Dicarboxylic acids adsorbed on alumina can undergo selective monoesterification. acs.orgrsc.org It is proposed that the dicarboxylic acid is adsorbed onto the alumina surface through one of its carboxyl groups, leaving the other available for reaction. acs.org Another approach utilizes ion-exchange resins as catalysts, which have been shown to selectively catalyze the monoesterification of dicarboxylic acids. rsc.org The higher rate of esterification of the dicarboxylic acid compared to the resulting monocarboxylic acid contributes to the high selectivity. rsc.org Furthermore, methods employing a catalytic amount of thionyl chloride in methanol have demonstrated selective esterification of non-conjugated carboxyl groups in the presence of aromatic or conjugated ones. researchgate.net
Carboxylation Strategies for Precursors to this compound
This pathway begins with methyl salicylate (B1505791) and introduces a carboxyl group at the C3 position. The classical method for this transformation is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under high pressure and temperature. missouri.edunumberanalytics.comwikipedia.orgucla.edunumberanalytics.com The reaction proceeds via the nucleophilic addition of the phenoxide to CO2. wikipedia.org While effective for producing salicylic (B10762653) acid from phenol (B47542), the regioselectivity on a substituted phenol like methyl salicylate can be challenging, often yielding a mixture of isomers.
More recent and advanced catalytic methods offer improved selectivity and milder reaction conditions. Palladium(II)-catalyzed carboxylation of aromatic C-H bonds using CO2 has emerged as a promising green chemistry approach. nih.govbohrium.comresearchgate.net These reactions can achieve high regioselectivity and turnover numbers without the need for stoichiometric organometallic additives. nih.govresearchgate.net Biocatalytic alternatives using decarboxylase enzymes in the reverse direction (carboxylation) represent another innovative strategy. nih.govmdpi.comnih.govacs.org These enzymatic reactions can exhibit exceptional regioselectivity, often targeting the ortho-position to a directing hydroxyl group under mild, aqueous conditions. acs.org
Hydroxylation Methods for Aromatic Precursors to this compound
Starting from methyl 3-carboxybenzoate, this route requires the regioselective introduction of a hydroxyl group at the C2 position. This is a challenging transformation due to the presence of two deactivating carboxyl groups. Biocatalysis offers a powerful tool for such specific hydroxylations. Enzymes like benzoate (B1203000) 4-monooxygenase and 4-hydroxybenzoate (B8730719) 3-monooxygenase are known to hydroxylate benzoic acid derivatives. wikipedia.org A key enzyme, benzoic acid 2-hydroxylase (BA2H), a soluble cytochrome P450 oxygenase, has been identified to catalyze the formation of salicylic acid from benzoic acid. pnas.org A similar enzymatic system could potentially be engineered or discovered to specifically hydroxylate the C2 position of methyl 3-carboxybenzoate.
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For each synthetic pathway, key parameters must be fine-tuned.
In the esterification route , factors such as the choice of catalyst, solvent, temperature, and the molar ratio of reactants are critical. For instance, in the esterification of carboxylic acids using methyl salicylate as a methylating agent, optimal conditions were found to be 1.5 equivalents of methyl salicylate with 0.6 equivalents of potassium carbonate in N,N-dimethylacetamide (DMA) at 110°C, yielding excellent results. organic-chemistry.org
For the Kolbe-Schmitt carboxylation , temperature and CO2 pressure are the most significant variables influencing yield and regioselectivity. wikipedia.org In modern catalytic carboxylations , the optimization focuses on the catalyst structure, base, solvent, and CO2 pressure. researchgate.net Studies have shown that turnover numbers can be significantly improved by carefully adjusting these parameters. researchgate.net
In enzymatic reactions , optimization involves controlling pH, temperature, substrate concentration, and enzyme loading to maximize catalytic activity and stability. mdpi.com For example, in the enzymatic carboxylation of phenols, high concentrations of bicarbonate (e.g., 3 M KHCO3) are used to shift the reaction equilibrium towards the carboxylated product. nih.govnih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to create more sustainable processes. nih.govresearchgate.netistanbul.edu.tr
Use of Greener Reagents and Solvents: A notable example is the use of dimethyl carbonate (DMC) as a non-toxic, "green" methylating agent for esterification, replacing hazardous reagents like methyl halides or dimethyl sulfate. researchgate.netrsc.org Water is also explored as a clean and cheap solvent for many reactions, particularly enzymatic ones. researchgate.net
Atom Economy and Catalysis: The direct C-H carboxylation of methyl salicylate using CO2 as a C1 feedstock exemplifies high atom economy. nih.gov The use of recoverable and reusable heterogeneous catalysts, such as alumina or ion-exchange resins in esterification, reduces waste and improves process efficiency. rsc.orgrsc.org
Biocatalysis: Enzymatic carboxylation and hydroxylation reactions are inherently green. They operate under mild conditions (ambient temperature and pressure, neutral pH), use water as a solvent, and exhibit high selectivity, which minimizes the formation of byproducts and simplifies purification processes. nih.govpnas.org The synthesis of salicylic acid from wintergreen oil using green chemistry methods has been shown to produce a less toxic product compared to industrial synthesis. nih.gov
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Methoxycarbonyl Benzoic Acid
Acid-Base Equilibria and Proton Transfer Mechanisms of 2-Hydroxy-3-(methoxycarbonyl)benzoic Acid
This compound, also known as 3-methoxysalicylic acid, possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The principles of Brønsted-Lowry acid-base theory describe an acid as a proton donor. uml.edulibretexts.org The dissociation of these protons in an aqueous solution establishes a series of equilibria.
The carboxylic acid proton is the more acidic of the two, readily donated in an aqueous environment to form a carboxylate anion and a hydronium ion. The subsequent deprotonation of the phenolic hydroxyl group occurs at a higher pH. The equilibrium constant for these reactions is the acid dissociation constant, Ka, often expressed in logarithmic form as pKa (-log Ka). uml.edu A smaller pKa value indicates a stronger acid.
The proton transfer process can be represented by the following equilibria:
First Dissociation (Carboxylic Acid Proton): C₈H₈O₄ + H₂O ⇌ [C₈H₇O₄]⁻ + H₃O⁺
Second Dissociation (Phenolic Proton): [C₈H₇O₄]⁻ + H₂O ⇌ [C₈H₆O₄]²⁻ + H₃O⁺
The position of these equilibria is governed by the relative strengths of the bases competing for the proton. uml.edu In the first dissociation, water (H₂O) acts as a base. If the resulting carboxylate anion is a weaker base than water, the equilibrium lies to the right, favoring dissociation. uml.edu
| Compound | pKa |
|---|---|
| Benzoic acid | 4.20 |
| o-Hydroxybenzoic acid (Salicylic acid) | 2.97 |
| m-Hydroxybenzoic acid | 4.06 |
| Carboxylic Acids (General Range) | ~4-5 |
| Phenols (General Range) | ~10 |
Ester Hydrolysis and Transesterification Reactions of this compound
The methoxycarbonyl group of this compound is susceptible to hydrolysis and transesterification reactions. Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Ester Hydrolysis: Under acidic conditions, the hydrolysis of the methyl ester is a reversible equilibrium reaction. libretexts.org The mechanism involves the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a methanol (B129727) molecule regenerate the acid catalyst and yield the dicarboxylic acid product (2-hydroxyisophthalic acid) and methanol. libretexts.org To drive the equilibrium toward the hydrolysis products, an excess of water is typically used. libretexts.org
Base-Promoted Ester Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible process. libretexts.orgyoutube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The carbonyl group reforms with the expulsion of a methoxide (B1231860) ion as the leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, forming methanol and the sodium salt of the dicarboxylic acid. libretexts.org This final deprotonation step drives the reaction to completion. youtube.com
Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (e.g., ethanol) to replace the methyl group of the ester with an ethyl group, forming 2-Hydroxy-3-(ethoxycarbonyl)benzoic acid and methanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Biocatalytic methods using enzymes can also achieve highly selective transesterification reactions. albany.edu
Electrophilic and Nucleophilic Substitution Reactions Involving this compound
Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) and methoxycarbonyl (-COOCH₃) groups are deactivating meta-directors. doubtnut.comquora.com
The powerful activating and directing effect of the hydroxyl group dominates. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the -OH group, which correspond to positions 4 and 6 on the ring. This leads to the preferential formation of 4-substituted and 6-substituted products in reactions such as nitration, halogenation, and sulfonation. Friedel-Crafts reactions are generally not successful on rings containing strongly deactivating groups like the carboxyl group. doubtnut.com
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) typically requires a leaving group (like a halide) on the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.org this compound does not possess a suitable leaving group for a typical SₙAr reaction. However, derivatives of this compound could potentially undergo such reactions. For instance, studies on related methoxy (B1213986) benzoic acids have shown that the methoxy group can be displaced by powerful nucleophiles like organolithium or Grignard reagents in a process presumed to involve precoordination of the organometallic reagent. researchgate.net
Decarboxylation Pathways and Mechanisms of this compound
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). Aromatic carboxylic acids are generally resistant to decarboxylation, often requiring high temperatures. nih.gov However, the presence of an ortho-hydroxyl group, as in salicylic (B10762653) acid derivatives, can facilitate this process. researchgate.net
The thermal decarboxylation of this compound would likely proceed at elevated temperatures, potentially in the presence of a catalyst. The mechanism for ortho-hydroxybenzoic acids is thought to involve a cyclic transition state where the phenolic proton is transferred to the carbonyl oxygen of the carboxyl group, leading to the elimination of CO₂ and the formation of a phenol (B47542). For this specific molecule, decarboxylation would yield 2-methoxy phenol.
Studies on various benzoic acids have explored different decarboxylation methods:
Thermal Decomposition: Heating the acid, sometimes in the presence of a copper salt catalyst, can induce decarboxylation. researchgate.net
Acid-Catalyzed Decarboxylation: In some cases, the presence of a strong acid can promote the reaction. researchgate.net
Photocatalysis: Visible light-induced photocatalysis has been shown to be a viable method for the decarboxylative hydroxylation of a broad range of carboxylic acids. organic-chemistry.org
The thermal stability of hydroxy-substituted benzoic acids varies with the position of the substituents, with ortho-substituted acids generally being less stable towards decarboxylation than meta or para isomers. researchgate.net
Chelation Chemistry and Metal Ion Interactions with this compound
The structural motif of an ortho-hydroxy benzoic acid makes this compound an effective chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. This molecule can bind to metal ions through the oxygen atoms of the phenolic hydroxyl group and the carboxylic acid group, forming a stable six-membered ring.
This chelating ability is well-documented for the parent compound, salicylic acid (2-hydroxybenzoic acid), which forms stable complexes with a variety of metal ions. researchgate.net Studies on the interaction of Fe(III) with salicylic acid have shown the formation of multiple complex species, including [FeL]⁺, [FeL₂]⁻, and [FeL₃]³⁻ (where L represents the salicylate (B1505791) dianion), depending on the pH and ligand-to-metal ratio. researchgate.net Similar interactions are expected for this compound. The presence of the methoxycarbonyl group may subtly influence the stability and electronic properties of the resulting metal complexes.
The chelation properties of flavonoids, which often contain similar phenolic and carbonyl functionalities, have been extensively studied. nih.gov These studies show that chelation can occur between a 5-hydroxyl and a 4-oxo group or at an ortho-catechol group, demonstrating the versatility of such structures in coordinating with metal ions like Cu(II) and Fe(III). nih.gov
| Metal Ion | Potential Complex Species | Coordination Site |
|---|---|---|
| Fe(III) | [FeL]⁺, [FeL₂]⁻, [FeL₃]³⁻ | Phenolic -OH and Carboxylic -COOH |
| Cu(II) | [CuL], [CuL₂]²⁻ | Phenolic -OH and Carboxylic -COOH |
| Al(III) | [AlL]⁺, [AlL₂]⁻ | Phenolic -OH and Carboxylic -COOH |
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Kinetic studies investigate the rates of chemical reactions, while thermodynamic studies examine the energy changes that accompany them. For reactions involving this compound, such as ester hydrolysis or decarboxylation, these studies provide crucial insights into reaction mechanisms and feasibility.
Kinetic Studies: A kinetic study of a reaction like the esterification of benzoic acid would typically determine the reaction order with respect to each reactant and the rate constant. dnu.dp.ua For instance, the esterification of benzoic acid with 1-butanol (B46404) was found to be first order with respect to the benzoic acid. dnu.dp.ua From the temperature dependence of the rate constant, Arrhenius parameters like the activation energy (Ea) can be calculated, which represents the minimum energy required for the reaction to occur. dnu.dp.uanih.gov For the decarboxylation of various hydroxy benzoic acids, activation energies have been determined to be in the range of 90-97 kJ/mol, with rate differences being controlled mainly by the activation entropy. researchgate.net
Thermodynamic Studies: Thermodynamic investigations would focus on determining properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. researchgate.netjbiochemtech.com For example, the standard Gibbs energies of formation can be used to evaluate the thermodynamic stability of the compound and its isomers in different phases. researchgate.net For the esterification of benzoic acid, the thermal effect (enthalpy change) of the reaction has been calculated. dnu.dp.ua Solubility studies of benzoic acid derivatives at different temperatures can also yield thermodynamic parameters of solvation, such as the Gibbs free energy of solvation, which provides information on intermolecular interactions between the solute and solvent. jbiochemtech.com
| Reaction | Parameter | Example Value (for related reaction) | Reference |
|---|---|---|---|
| Esterification of Benzoic Acid | Activation Energy (Forward) | 58.40 kJ·mol⁻¹ | dnu.dp.ua |
| Esterification of Benzoic Acid | Activation Energy (Reverse) | 57.70 kJ·mol⁻¹ | dnu.dp.ua |
| Esterification of Benzoic Acid | Enthalpy of Reaction (ΔH) | 622 J·mol⁻¹ | dnu.dp.ua |
| Decarboxylation of OH-Substituted Benzoic Acids | Activation Energy Range | 90-97 kJ·mol⁻¹ | researchgate.net |
Synthesis and Characterization of Derivatives and Analogues of 2 Hydroxy 3 Methoxycarbonyl Benzoic Acid
Preparation of Amide Derivatives of 2-Hydroxy-3-(methoxycarbonyl)benzoic Acid
The conversion of the carboxylic acid group of this compound into an amide functionality is a common synthetic transformation. This is typically achieved through the reaction of the parent acid with a primary or secondary amine. The direct condensation of a carboxylic acid and an amine is often inefficient and requires the use of coupling agents to facilitate the reaction.
Common methods for amide bond formation involve the activation of the carboxylic acid. One widely used approach is the formation of an active ester intermediate in situ. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. scielo.org.mx These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the desired amide.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acid chloride is then reacted with the amine, often in the presence of a base to neutralize the hydrogen chloride byproduct, to yield the amide. google.com
A variety of amines can be utilized in these reactions, ranging from simple alkylamines to more complex aromatic and heterocyclic amines, allowing for the synthesis of a wide range of amide derivatives. The general scheme for the synthesis of these amide derivatives is presented below.
General Synthetic Routes to Amide Derivatives:
| Starting Material | Reagents | Product |
| This compound | Amine (R₁R₂NH), DCC, HOBt | N-substituted 2-hydroxy-3-(methoxycarbonyl)benzamide |
| This compound | 1. SOCl₂ or (COCl)₂ 2. Amine (R₁R₂NH), Base | N-substituted 2-hydroxy-3-(methoxycarbonyl)benzamide |
The purification of the synthesized amides is typically achieved through techniques such as recrystallization or column chromatography. sphinxsai.com Characterization is performed using standard spectroscopic methods, including infrared (IR) spectroscopy, which shows the characteristic amide C=O stretch, and nuclear magnetic resonance (NMR) spectroscopy, which confirms the presence of the newly introduced amine moiety. nih.gov
Synthesis of Ether and Ester Analogues of this compound
The phenolic hydroxyl and carboxylic acid groups of this compound are amenable to etherification and esterification reactions, respectively, leading to the formation of ether and ester analogues.
Ether Analogues:
The synthesis of ether analogues involves the alkylation of the phenolic hydroxyl group. A common method for O-alkylation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. nih.gov The choice of base is crucial to avoid competing reactions, such as the hydrolysis of the methyl ester. Weaker bases like potassium carbonate are often preferred.
Ester Analogues:
Esterification of the carboxylic acid group can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. iajpr.com However, the conditions can be harsh and may lead to side reactions.
A milder approach involves the reaction of the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base, such as a non-quaternizable tertiary amine. google.com This method can provide good yields of the desired ester under relatively mild conditions. Another strategy is to first convert the carboxylic acid to its more reactive acid chloride, which can then be reacted with an alcohol to form the ester.
It is important to note that when synthesizing ester analogues of hydroxybenzoic acids, a potential side reaction is the O-alkylation of the phenolic hydroxyl group. google.com Careful selection of reaction conditions is necessary to achieve selectivity.
Representative Synthetic Approaches for Ether and Ester Analogues:
| Target Analogue | Synthetic Method | Reagents |
| Ether Analogue | Williamson Ether Synthesis | Alkyl halide (R-X), K₂CO₃ |
| Ester Analogue | Fischer Esterification | Alcohol (R-OH), H₂SO₄ |
| Ester Analogue | Alkylation of Carboxylate | Alcohol (R-OH), DCC, DMAP |
Structural Modifications of the Benzoic Acid Ring in this compound Analogues
Modification of the aromatic ring of this compound allows for the synthesis of a diverse range of analogues with altered electronic and steric properties. These modifications can include the introduction of various substituents onto the benzene (B151609) ring or the replacement of the benzene ring with a heterocyclic system.
One approach to ring modification is through electrophilic aromatic substitution reactions. The existing hydroxyl and methoxycarbonyl groups direct incoming electrophiles to specific positions on the ring. For example, azo coupling reactions can be used to introduce an azo group onto the aromatic ring, as has been demonstrated with similar phenolic compounds. mdpi.com
Furthermore, the benzoic acid framework can serve as a precursor for the synthesis of fused heterocyclic systems. For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of chromanone or other heterocyclic structures. researchgate.net The synthesis of heterocyclic compounds is a significant area of organic synthesis, and various strategies can be employed to construct different ring systems. amazonaws.comnih.gov
Examples of Structural Modifications of the Benzoic Acid Ring:
| Modification | Synthetic Strategy | Potential Products |
| Introduction of Substituents | Electrophilic Aromatic Substitution (e.g., Azo coupling) | Azo-substituted this compound derivatives |
| Ring Annulation | Condensation with bifunctional reagents | Fused heterocyclic systems (e.g., chromanones) |
Structure-Reactivity and Structure-Property Relationships in Derivatives of this compound
The chemical reactivity and physical properties of derivatives of this compound are intrinsically linked to their molecular structure. Modifications to the functional groups and the aromatic ring can significantly influence factors such as acidity, nucleophilicity, and electronic properties.
The Hammett equation provides a quantitative framework for understanding the effect of meta and para substituents on the reactivity of benzene derivatives. libretexts.org The electronic properties of substituents, whether electron-donating or electron-withdrawing, can alter the pKa of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.
For instance, the introduction of an electron-withdrawing group on the aromatic ring would be expected to increase the acidity of the carboxylic acid. Conversely, an electron-donating group would decrease the acidity. The position of the substituent also plays a crucial role, with ortho substituents often exerting a more complex influence due to steric effects. icm.edu.pl
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how molecular structure correlates with biological activity. For example, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown that modifications to the parent structure can lead to potent and selective enzyme inhibitors. nih.gov
Key Structure-Property Relationships:
| Structural Modification | Effect on Properties |
| Electron-withdrawing group on the ring | Increases acidity of the carboxylic acid |
| Electron-donating group on the ring | Decreases acidity of the carboxylic acid |
| Introduction of long alkyl chains | Increases lipophilicity |
| Introduction of polar functional groups | Increases hydrophilicity |
Biochemical and Molecular Interactions of 2 Hydroxy 3 Methoxycarbonyl Benzoic Acid
Investigation of Potential Biosynthetic Routes Involving 2-Hydroxy-3-(methoxycarbonyl)benzoic Acid
The precise biosynthetic pathway for this compound has not been fully elucidated. However, as a derivative of salicylic (B10762653) acid, its formation can be logically inferred from the well-established pathways of its parent compound. Salicylic acid (SA) is a phenolic secondary metabolite produced by plants, fungi, and bacteria from the precursor chorismate, which is the end product of the shikimate pathway. researchgate.netnih.govnih.gov
In plants, two primary pathways for SA biosynthesis have been identified: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.govbioone.org Although both pathways may operate simultaneously, the IC pathway is responsible for the majority of SA production, contributing over 90% in plants like Arabidopsis. bioone.orgmdpi.com
The Isochorismate (IC) Pathway : This is considered the major route in plants and a common pathway in bacteria. bioone.orgmdpi.com It begins with the conversion of chorismate to its isomer, isochorismate, a reaction catalyzed by the enzyme isochorismate synthase (ICS). nih.govbioone.org In some bacteria, isochorismate is then directly converted to salicylic acid and pyruvate (B1213749) by isochorismate pyruvate lyase (IPL). bioone.org In plants, the conversion of isochorismate to SA is a more complex process involving additional enzymes. nih.govnih.gov
The Phenylalanine Ammonia-Lyase (PAL) Pathway : This pathway also starts with chorismate, which is first converted to phenylalanine. researchgate.net The enzyme phenylalanine ammonia-lyase (PAL) then catalyzes the formation of cinnamate. nih.gov Subsequent reactions, including hydroxylation and side-chain shortening, lead to the formation of SA. nih.gov
Given that this compound is essentially 3-carboxy salicylic acid methyl ester, its biosynthesis would require additional enzymatic modifications to the salicylic acid structure. A plausible biosynthetic route would involve the following steps subsequent to SA formation:
C-3 Carboxylation : The salicylic acid molecule would undergo carboxylation at the C-3 position of the aromatic ring to form 2,3-dihydroxybenzoic acid (also known as 3-carboxysalicylic acid). This reaction could be catalyzed by a specific carboxylase enzyme. Enzymes capable of catalyzing the reversible carboxylation of phenolic compounds, such as 2,3-dihydroxybenzoic acid decarboxylase, have been identified, suggesting such reactions are biochemically feasible. nih.gov
Methylation : The newly introduced carboxyl group at the C-3 position would then be methylated. This step would be catalyzed by a methyltransferase enzyme, utilizing a methyl donor like S-adenosyl-L-methionine (SAM), to yield the final product, this compound. Plants possess a wide variety of methyltransferases that modify secondary metabolites, including the methylation of the carboxyl group of salicylic acid to form methyl salicylate (B1505791) (MeSA). researchgate.net
This proposed pathway is hypothetical and requires experimental validation to identify the specific enzymes and intermediates involved in the biosynthesis of this compound.
Enzymatic Interactions with this compound
Direct studies detailing the enzyme inhibition or activation profile of this compound are limited. However, the activities of structurally related hydroxybenzoic acid derivatives provide a basis for predicting potential enzymatic interactions. Salicylates and other benzoic acid derivatives are known to interact with a range of enzymes.
For instance, various hydroxybenzoic acid derivatives have been investigated as inhibitors of cholinesterases, enzymes critical in neurotransmission. frontiersin.org Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown potent anti-nociceptive effects, which are often linked to the inhibition of cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs. mdpi.com Another related compound, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, was found to inhibit cell-cycle progression by activating the cyclin-dependent kinase inhibitor p21(WAFI) and inhibiting cyclin D1 expression, indicating interaction with the cell cycle regulatory machinery. nih.gov
Based on this evidence from analogous compounds, it is plausible that this compound could exhibit inhibitory or modulatory effects on various enzymes. The presence of the salicylic acid core structure suggests potential interactions with inflammatory pathway enzymes like COX, while the additional functional groups may confer specificity for other targets.
| Compound Class | Target Enzyme/Process | Observed Effect | Reference |
|---|---|---|---|
| Hydroxybenzoic acid derivatives | Cholinesterases | Inhibition | frontiersin.org |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase (COX) pathway (inferred) | Inhibition (inferred from anti-nociceptive activity) | mdpi.com |
| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Cell Cycle Regulation (p21WAFI, Cyclin D1) | Activation of p21WAFI, Inhibition of Cyclin D1 | nih.gov |
The enzymatic transformations of this compound would likely target its ester and carboxylic acid functionalities. Based on known enzymatic reactions, two primary transformations can be proposed:
Ester Hydrolysis : The methoxycarbonyl group is an ester linkage that is susceptible to hydrolysis by esterase enzymes. Studies on structurally similar compounds have demonstrated the efficacy of lipases, a subclass of esterases, in catalyzing such reactions. For example, Candida antarctica lipase (B570770) has been used for the enzymatic hydrolysis of various esters. researchgate.net This reaction would cleave the methyl group, converting this compound into 2,3-dihydroxybenzoic acid and methanol (B129727). The mechanism involves a catalytic triad (B1167595) in the enzyme's active site that facilitates the nucleophilic attack on the ester's carbonyl carbon.
Decarboxylation : Following hydrolysis to 2,3-dihydroxybenzoic acid, the resulting compound could serve as a substrate for a decarboxylase. A reversible 2,3-dihydroxybenzoic acid decarboxylase has been characterized from the fungus Fusarium oxysporum. nih.gov This enzyme catalyzes the removal of the carboxyl group from the C-1 position to produce catechol. nih.gov Such enzymes are being explored for their utility in biocatalytic reactions, highlighting the industrial relevance of this transformation. nih.gov
| Transformation | Enzyme Class | Substrate | Product(s) | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Esterase / Lipase | This compound | 2,3-Dihydroxybenzoic acid + Methanol | researchgate.net |
| Decarboxylation (of hydrolyzed product) | Decarboxylase | 2,3-Dihydroxybenzoic acid | Catechol + CO2 | nih.gov |
Interaction of this compound with Biomacromolecules (e.g., Proteins, Nucleic Acids)
The interaction of small molecules with biomacromolecules is fundamental to their biological activity. The binding of this compound to proteins, particularly transport proteins like albumin, is expected to be a key factor in its distribution and bioavailability.
Studies on similar compounds, such as 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid (vanillic acid), have detailed their interaction with human serum albumin (HSA). nih.govnih.gov These studies, using fluorescence quenching techniques, revealed that the compounds bind to HSA spontaneously. nih.govnih.gov The binding is primarily driven by hydrogen bonds and van der Waals forces. nih.govnih.gov The structural features of this compound, including its hydroxyl, carboxyl, and methoxycarbonyl groups, provide multiple sites for forming hydrogen bonds and other non-covalent interactions within a protein's binding pocket.
In silico studies on other related molecules, like 2-hydroxy-3-O-beta-glucopyranosyl-benzoic acid, have provided models for such interactions, showing specific hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of proteins like the Mac-I protein of SARS-CoV-2. researchgate.net
| Compound | Binding Constant (Ka) at 298 K (L mol-1) | Enthalpy Change (ΔH°) (kJ mol-1) | Entropy Change (ΔS°) (J mol-1 K-1) | Dominant Forces | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid (4-HBA) | ~1.0 x 104 | -16.19 | +21.48 | Hydrogen bonds, van der Waals forces | nih.govnih.gov |
| 4-Hydroxy-3-methoxybenzoic acid (VA) | ~1.5 x 104 | -1.84 | +74.05 | Hydrogen bonds, van der Waals forces | nih.govnih.gov |
Note: Data extracted from studies on related compounds to infer potential interactions of this compound.
While direct binding to nucleic acids is less commonly studied for this class of compounds, some derivatives have been shown to have indirect effects. For example, 2-hydroxy-4-methoxy benzoic acid has been reported to attenuate DNA damage in melanoma cells, suggesting an interaction with cellular pathways that maintain genomic integrity rather than a direct physical interaction with the DNA molecule itself. phcog.com
Metabolic Pathways and Transformations of this compound in Model Biological Systems
The metabolism of this compound in a biological system is anticipated to involve a series of detoxification and elimination reactions, primarily Phase I and Phase II metabolism.
A likely initial step (Phase I) is the hydrolysis of the methyl ester group, as described in section 5.2.2, to yield 2,3-dihydroxybenzoic acid. researchgate.net This reaction increases the polarity of the molecule.
Following this initial transformation, the molecule would be susceptible to Phase II conjugation reactions, which further increase water solubility to facilitate excretion. Based on the metabolism of similar phenolic and benzoic acid compounds, several conjugation pathways are possible:
Glucuronidation : This is a major pathway for the metabolism of phenolic compounds. The hydroxyl groups can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The metabolism of 2-hydroxy-4-methoxybenzophenone in rat hepatocytes showed rapid conversion to glucuronide conjugates. nih.gov
Sulfation : The phenolic hydroxyl group can also be sulfated by sulfotransferase (SULT) enzymes. Indeed, 2-hydroxy-3-(sulfooxy)benzoic acid is a predicted human metabolite of 2,3-dihydroxybenzoic acid, formed via the action of sulfotransferases. hmdb.ca
Glycine (B1666218) Conjugation : Benzoic acid and its derivatives are famously detoxified in humans through conjugation with the amino acid glycine to form hippuric acid derivatives. nih.gov This pathway involves the initial activation of the carboxylic acid group to a coenzyme A (CoA) thioester, which then reacts with glycine. nih.gov It is plausible that either the parent compound or its hydrolyzed metabolite could undergo this conjugation.
Therefore, a proposed metabolic sequence in a model biological system would be initial de-esterification, followed by competitive conjugation via glucuronidation, sulfation, or glycine acylation prior to urinary excretion.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Hydroxy 3 Methoxycarbonyl Benzoic Acid
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment of 2-Hydroxy-3-(methoxycarbonyl)benzoic Acid
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and purity analysis of this compound. This technique provides the measurement of an ion's mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of the parent molecule and its fragments.
For this compound (molecular formula C₉H₈O₅), the theoretical exact mass of the neutral molecule is 196.0372 Da. In HRMS analysis, this compound would typically be ionized to form a molecular ion, most commonly the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution measurement of these ions allows for unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Purity assessment is achieved by detecting and identifying any potential impurities, which would appear as additional ions with different exact masses in the spectrum. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural verification. Key fragmentation pathways for this molecule would involve the neutral loss of water (H₂O), the methoxy (B1213986) group (•OCH₃), carbon dioxide (CO₂), or the entire methoxycarbonyl group (•COOCH₃).
Table 1: Predicted HRMS Data for this compound and its Fragments
| Ion/Fragment Formula | Description | Predicted Exact Mass (Da) |
|---|---|---|
| C₉H₈O₅ | Neutral Molecule | 196.0372 |
| [C₉H₉O₅]⁺ | Protonated Molecule [M+H]⁺ | 197.0444 |
| [C₉H₇O₅]⁻ | Deprotonated Molecule [M-H]⁻ | 195.0299 |
| [C₉H₇O₄]⁺ | Fragment after loss of H₂O | 179.0339 |
| [C₈H₅O₅]⁻ | Fragment after loss of CH₃ from [M-H]⁻ | 181.0142 |
| [C₈H₅O₃]⁻ | Fragment after loss of CO₂ from [M-H]⁻ | 151.0349 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms within the molecule.
One-Dimensional (¹H, ¹³C) NMR Studies
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region should display signals for three protons on the benzene (B151609) ring. Due to their positions relative to the electron-withdrawing carbonyl groups and the electron-donating hydroxyl group, their chemical shifts will vary. A singlet for the methoxy group protons and a broad singlet for the acidic hydroxyl proton are also anticipated.
¹³C NMR: The carbon-13 NMR spectrum will show a signal for each unique carbon atom. For this compound, nine distinct signals are expected: two for the carbonyl carbons (one for the carboxylic acid and one for the ester), six for the aromatic carbons, and one for the methoxy carbon. The chemical shifts of the carbonyl carbons are typically found significantly downfield (165-185 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Carbon Assignment | Predicted δ (ppm) |
| -COOH | 11.0-13.0 | br s | -C OOH | ~170 |
| Ar-OH | 9.0-10.0 | br s | -C OOR | ~168 |
| Ar-H (ortho to COOH) | ~8.0 | dd | Ar-C -OH | ~160 |
| Ar-H (ortho to COOR) | ~7.8 | dd | Ar-C -COOH | ~120 |
| Ar-H (para to COOH) | ~7.3 | t | Ar-C -COOR | ~122 |
| -OCH₃ | ~3.9 | s | Ar-C H | 120-135 |
| -OC H₃ | ~53 |
Two-Dimensional (COSY, HMQC, HMBC) NMR for Complete Assignment
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.
Table 3: Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Expected Key Information |
|---|---|---|
| COSY | Ar-H ↔ Ar-H' | Confirms the sequence of protons on the aromatic ring. |
| HSQC/HMQC | Ar-H ↔ Ar-C | Assigns the signals for the three protonated aromatic carbons. |
| HMBC | -OCH₃ (¹H) ↔ -C OOR (¹³C) | Confirms the methoxy group is part of the ester functionality. |
| HMBC | -OCH₃ (¹H) ↔ Ar-C 3 (¹³C) | Connects the ester group to the aromatic ring at position 3. |
| HMBC | Ar-H (¹H) ↔ Carbonyls (¹³C) | Confirms the positions of the carboxylic acid and ester groups. |
Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and probe the vibrational modes of molecular bonds.
IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. Key expected absorptions for this compound include a very broad O-H stretch from the hydrogen-bonded carboxylic acid, a sharper O-H stretch from the phenol (B47542), and two distinct C=O stretching bands for the carboxylic acid and the ester.
Raman Spectroscopy: This method involves scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and is therefore complementary to IR spectroscopy. The aromatic ring C=C stretching vibrations are often strong in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | -COOH | 2500-3300 | Strong, Very Broad |
| O-H Stretch (Phenol) | Ar-OH | 3200-3600 | Medium, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | -COOH | 1700-1725 | Strong |
| C=O Stretch (Ester) | -COOR | 1720-1740 | Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450-1600 | Medium to Weak |
| C-O Stretch | Acid and Ester | 1200-1320 | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.
While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related compounds like 2-Hydroxy-3-methoxybenzoic acid provides insight into the likely solid-state interactions. nih.govresearchgate.net For the target compound, X-ray crystallography would be expected to reveal:
Intermolecular Hydrogen Bonding: Carboxylic acids frequently form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds.
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could exist between the phenolic hydroxyl group at position 2 and the carbonyl oxygen of the methoxycarbonyl group at position 3, forming a stable six-membered ring.
Molecular Conformation: The analysis would determine the planarity of the benzene ring and the orientation of the substituent groups relative to the ring.
Crystal Packing: The technique would elucidate how the molecules pack together in the crystal lattice, including any π-π stacking interactions between aromatic rings.
Table 5: Example Crystal Data for the Related Compound 2-Hydroxy-3-methoxybenzoic acid monohydrate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈O₄·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 17.9642 (4) |
| b (Å) | 14.5225 (3) |
| c (Å) | 6.8864 (2) |
| β (°) | 91.770 (1) |
| Volume (ų) | 1795.70 (8) |
Note: This data is for a related isomer and serves as an example of the information obtained from X-ray crystallography.
Advanced Chromatographic Techniques (HPLC, GC-MS) for Separation and Quantification of this compound in Complex Matrices
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like benzoic acid derivatives. A reversed-phase method would be most suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound is separated based on its hydrophobicity. Quantification is typically performed using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophores. Coupling HPLC with mass spectrometry (HPLC-MS) offers enhanced selectivity and sensitivity. nih.govvu.edu.au
Table 6: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm and/or ESI-MS |
| Temperature | Ambient or 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and potential for thermal decomposition of the carboxylic acid and hydroxyl groups, this compound must first be derivatized. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic protons into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters. The derivatized compound can then be separated on a GC column and identified by its characteristic mass spectrum. researchgate.net
Theoretical and Computational Chemistry Studies of 2 Hydroxy 3 Methoxycarbonyl Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Hydroxy-3-(methoxycarbonyl)benzoic Acid
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties. For this compound, these studies focus on its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and methoxycarbonyl groups create a complex electronic environment that influences the energies of these orbitals.
Another key aspect is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be regions of high electron density (colored red in MEP maps), making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would be electron-deficient (colored blue), indicating its role as a hydrogen bond donor.
Table 1: Predicted Electronic Properties of this compound Note: The following values are illustrative, based on typical results for similar substituted salicylic (B10762653) acids from quantum chemical calculations, as specific published data for this exact compound is limited.
| Quantum Chemical Property | Predicted Value / Description | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability; localized on the aromatic ring and hydroxyl group. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting capability; localized on the carboxylic acid and methoxycarbonyl groups. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | ~ 2.0 to 3.5 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |
Density Functional Theory (DFT) Studies on Reactivity and Spectroscopic Properties of this compound
Density Functional Theory (DFT) is a widely used computational method that correlates the electronic structure of a molecule with its various properties. It is particularly effective for studying reactivity and predicting spectroscopic data.
Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). Studies on related salicylic acid derivatives show that substituents significantly influence these parameters. The methoxycarbonyl group, being electron-withdrawing, is expected to increase the electrophilicity of this compound compared to salicylic acid itself.
DFT is also a reliable tool for predicting vibrational (infrared) spectra. By calculating the vibrational frequencies corresponding to different molecular motions, a theoretical spectrum can be generated. This is invaluable for interpreting experimental IR data. For this compound, DFT calculations would predict characteristic vibrational modes for its functional groups.
Table 2: Predicted IR Vibrational Frequencies for this compound via DFT Note: These are predicted frequency ranges based on DFT studies of salicylic acid and its derivatives.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3300 |
| Carboxylic Acid O-H | Stretching (broad) | 2500 - 3000 |
| Carboxylic Acid C=O | Stretching | 1680 - 1710 |
| Ester C=O | Stretching | 1715 - 1735 |
| Aromatic C=C | Stretching | 1550 - 1600 |
Molecular Dynamics Simulations for Conformational Analysis of this compound
While quantum calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities.
For this compound, a key structural feature is the potential for a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction is known to be a dominant factor in the conformational preference of salicylic acid and its derivatives, leading to a planar, six-membered ring-like structure.
MD simulations would allow for the study of:
Conformational Stability : Assessing the stability of the planar conformer stabilized by the intramolecular hydrogen bond versus other conformers where this bond is broken.
Rotational Barriers : Determining the energy required to rotate the carboxylic acid and methoxycarbonyl groups around their single bonds to the aromatic ring.
Solvent Effects : Simulating the molecule in different solvents to see how intermolecular interactions with solvent molecules affect its preferred conformation.
Computational Prediction of Reaction Pathways and Transition States for this compound
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the lowest energy pathways from reactants to products. This involves locating and characterizing the transition state—the highest energy point along a reaction coordinate.
For this compound, several reaction types could be investigated:
Electrophilic Aromatic Substitution : The hydroxyl group is an activating, ortho-para directing group, while the carboxylic acid and methoxycarbonyl groups are deactivating, meta-directing groups. DFT calculations could predict the most likely sites for electrophilic attack on the aromatic ring by calculating the energies of the intermediate carbocations.
Reactions at Functional Groups : The reactivity of the hydroxyl, carboxylic acid, and ester groups can be modeled. For instance, studies on the reaction of salicylic acid with hydroxyl radicals have shown three main pathways: addition to the ring, hydrogen abstraction from the carboxylic group, and hydrogen abstraction from the phenolic group. Similar calculations for this compound could determine the most favorable reaction pathway.
These calculations provide activation energies (the energy barrier from reactant to transition state), which are crucial for predicting reaction rates and understanding mechanistic details.
Molecular Docking and Interaction Modeling with Potential Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein or enzyme. This method is central to structure-based drug design.
Given that this compound is a derivative of salicylic acid (the primary metabolite of aspirin), a logical starting point for biological investigation would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the primary targets of aspirin.
A molecular docking study would involve:
Obtaining the 3D crystal structure of the target enzyme (e.g., COX-1).
Generating a low-energy 3D conformation of this compound.
Using a docking algorithm to systematically place the ligand into the enzyme's active site in various orientations and conformations.
Employing a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose and rank them.
The results would predict the most stable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the enzyme.
Table 3: Hypothetical Molecular Docking Summary for this compound with COX-1 Note: This table presents a hypothetical but representative outcome of a molecular docking simulation to illustrate the type of data generated.
| Parameter | Illustrative Result | Interpretation |
|---|---|---|
| Target Protein | Cyclooxygenase-1 (COX-1) | A known target for salicylic acid derivatives. |
| Docking Software | AutoDock Vina | A widely used program for molecular docking. |
| Predicted Binding Affinity | -7.5 kcal/mol | A negative value indicates favorable binding; this value suggests stable interaction. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Identifies specific amino acids in the active site that form bonds with the ligand. |
| Predicted Interactions | Hydrogen bond between ligand's carboxylate and Arg120; Hydrogen bond from ligand's hydroxyl to Tyr355. | Details the specific non-covalent bonds that stabilize the ligand-protein complex. |
Applications of 2 Hydroxy 3 Methoxycarbonyl Benzoic Acid in Organic Synthesis and Materials Chemistry
2-Hydroxy-3-(methoxycarbonyl)benzoic Acid as a Building Block in Complex Molecule Synthesis
The structural framework of this compound, which is based on 2-hydroxyisophthalic acid, provides a valuable scaffold for the synthesis of complex organic molecules. orgsyn.orggoogle.com While direct applications of this specific mono-ester in elaborate total syntheses are not extensively documented, the reactivity of its constituent functional groups suggests significant potential. The carboxylic acid and phenolic hydroxyl groups are primary sites for a wide range of chemical modifications.
The parent compound, 2-hydroxyisophthalic acid, can be synthesized through methods such as the oxidation of 3-methyl salicylic (B10762653) acid. google.com The selective esterification to form the monomethyl ester, this compound, creates a bifunctional molecule where the remaining carboxylic acid and hydroxyl groups can undergo further, distinct reactions. This differential reactivity is a cornerstone of modern synthetic strategy, allowing for stepwise construction of complex targets.
For instance, the carboxylic acid can be converted into amides, esters, or acid halides, while the hydroxyl group can be alkylated, acylated, or used in cyclization reactions. The presence of the methoxycarbonyl group can influence the regioselectivity of these reactions and can itself be hydrolyzed back to a carboxylic acid if needed, providing tactical flexibility in a multi-step synthesis. This functional group interplay makes it a potentially useful starting material for creating libraries of compounds for biological screening or for the synthesis of natural product analogues.
Utilization of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. beilstein-journals.orgmdpi.com The functional groups present in this compound—specifically the carboxylic acid and the nucleophilic hydroxyl group—make it a suitable candidate for participation in several types of MCRs.
For example, the carboxylic acid moiety can participate as the acid component in classic isocyanide-based MCRs such as the Ugi and Passerini reactions. beilstein-journals.orgtaylorandfrancis.com
Ugi Reaction: A four-component reaction involving an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to form a bis-amide.
Passerini Reaction: A three-component reaction between an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield an α-acyloxy carboxamide.
In these contexts, this compound could be used to introduce its substituted phenyl ring into a larger, more complex structure in a single, efficient step. The resulting products would incorporate the 2-hydroxy-3-(methoxycarbonyl)phenyl moiety, making this a rapid method for generating diverse molecular scaffolds for applications in medicinal chemistry and materials science. ub.edu While specific examples utilizing this exact compound are not prevalent in the literature, its structure is well-suited for such synthetic strategies.
Role of this compound as a Precursor for Heterocyclic Compounds
The substituted salicylic acid structure of this compound makes it an excellent precursor for the synthesis of various oxygen-containing heterocyclic compounds, most notably xanthones and coumarins. nih.govnih.gov These scaffolds are present in numerous biologically active natural products and synthetic compounds.
Xanthone (B1684191) Synthesis: Xanthones (dibenzo-γ-pyrones) can be synthesized through the condensation of a salicylic acid derivative with a phenol (B47542). wits.ac.za In a common method known as the Grover, Shah, and Shah reaction, this condensation is typically promoted by a dehydrating agent like zinc chloride or Eaton's reagent. wits.ac.zaresearchgate.net Using this compound in this reaction would lead to the formation of xanthones specifically substituted with a methoxycarbonyl group at the 1-position. This ester group can then be retained or further modified, for example, by hydrolysis to the corresponding carboxylic acid or amidation, allowing for the creation of a family of related xanthone derivatives. researchgate.net
| Reaction | Precursors | Product Class |
| Grover, Shah, and Shah Reaction | This compound + Phenol derivative | 1-(Methoxycarbonyl)xanthone derivatives |
| Pechmann Condensation | Phenol derivative + β-ketoester | Coumarin (B35378) derivatives |
| Knoevenagel Condensation | 2-Hydroxybenzaldehyde derivative + Active methylene (B1212753) compound | Coumarin derivatives |
Coumarin Synthesis: Coumarins (2H-chromen-2-ones) are another important class of heterocycles accessible from phenolic precursors. While this compound is not a direct starting material for the most common coumarin syntheses like the Pechmann or Knoevenagel reactions, its structural motifs are relevant. rdd.edu.iqderpharmachemica.comresearchgate.net For example, derivatives of the target compound, such as a corresponding salicylaldehyde, could readily undergo condensation with active methylene compounds (e.g., diethyl malonate) to form coumarin-3-carboxylates. nih.govacgpubs.org The inherent substitution pattern of the starting material would be directly translated into the final coumarin product, yielding coumarins with a methoxy (B1213986) group at a specific position, which can influence their biological and photophysical properties.
Development of Coordination Compounds and Metal-Organic Frameworks (MOFs) Incorporating this compound Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF are highly dependent on the geometry and functionality of the organic linker. mdpi.comrroij.com this compound presents multiple potential coordination sites: the carboxylate group, the phenolic hydroxyl group, and the carbonyl oxygen of the ester. This multi-functionality makes it an interesting candidate for the construction of novel coordination polymers and MOFs. rsc.org
The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the adjacent hydroxyl group can also bind to a metal ion, forming a stable five-membered chelate ring. This chelation can influence the formation of specific secondary building units (SBUs) and, consequently, the final topology of the framework. Analogous ligands, such as 5-alkoxy isophthalic acids and p-hydroxybenzoic acid, have been successfully used to create 2D and 3D coordination polymers with diverse structures and properties. researchgate.netrsc.orgresearchgate.net
Environmental Fate and Degradation Mechanisms of 2 Hydroxy 3 Methoxycarbonyl Benzoic Acid
Photodegradation Pathways of 2-Hydroxy-3-(methoxycarbonyl)benzoic Acid in Aqueous Systems
There is currently no specific information available in peer-reviewed scientific literature detailing the photodegradation pathways of this compound in aqueous environments. The processes by which this compound might be transformed or broken down by sunlight in water bodies have not been documented.
Microbial Degradation and Biotransformation of this compound in Environmental Compartments
Information regarding the microbial degradation and biotransformation of this compound is not present in the available scientific literature. Studies identifying specific microorganisms or enzymatic pathways capable of metabolizing this compound in soil, sediment, or water are currently absent.
Hydrolytic Stability and Persistence of this compound under Environmental Conditions
Detailed research findings on the hydrolytic stability and persistence of this compound under various environmental conditions, such as different pH levels and temperatures, have not been published. Consequently, its potential to persist in the environment through resistance to hydrolysis is unknown.
Q & A
Basic Research Questions
Q. What are the critical safety hazards associated with handling 2-Hydroxy-3-(methoxycarbonyl)benzoic acid, and what personal protective equipment (PPE) is essential?
- Answer: The compound is classified under GHS as:
- Acute oral toxicity (Category 4, H302),
- Skin irritation (Category 2, H315),
- Serious eye irritation (Category 2A, H319),
- Respiratory tract irritation (Category 3, H335).
Required PPE includes nitrile gloves, safety goggles, lab coats, and fume hoods to prevent inhalation. Avoid dust generation and ensure adequate ventilation .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
- Answer: Store at room temperature in a tightly sealed container away from incompatible materials (e.g., strong oxidizers). Stability is maintained under dry conditions, with humidity-controlled environments recommended to prevent hydrolysis of the methoxycarbonyl group .
Q. Which analytical techniques are most suitable for confirming the purity and structure of this compound?
- Answer:
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase C18 columns with UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR): and NMR resolve the methoxycarbonyl (-COOCH) and hydroxyl (-OH) proton environments.
- Infrared (IR) Spectroscopy: Confirm carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200 cm) stretches.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the methoxycarbonyl group into hydroxybenzoic acid derivatives, and how can reaction conditions be optimized?
- Answer:
- Esterification: React 2-hydroxy-3-carboxybenzoic acid with methyl chloroformate in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions.
- Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) protection for the hydroxyl group before esterification, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Optimize yield by controlling stoichiometry (1:1.2 molar ratio of acid to methyl chloroformate) and reaction time (4–6 hours) .
Q. How can computational chemistry tools assist in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and charge distribution. For example, the electron-withdrawing methoxycarbonyl group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., DMSO polarity) can be simulated using the Polarizable Continuum Model (PCM) .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) observed for derivatives of this compound?
- Answer:
- 2D NMR Techniques: HSQC and HMBC correlate - couplings to confirm connectivity.
- Variable Temperature NMR: Resolve dynamic effects (e.g., hydrogen bonding) by analyzing shifts at 25°C vs. 50°C.
- Comparative Analysis: Cross-reference with NIST Chemistry WebBook data for analogous benzoic acid derivatives .
Q. How can this compound serve as a precursor in the synthesis of bioactive molecules with potential enzyme inhibitory properties?
- Answer: The carboxylic acid and hydroxyl groups enable functionalization via:
- Amide Coupling: React with amines (e.g., benzylamine) using EDCl/HOBt to generate amide derivatives for protease inhibition studies.
- Ester Hydrolysis: Convert methoxycarbonyl to free carboxylic acid for coordination with metal ions in metalloenzyme inhibitors.
Biological activity screening (e.g., COX-2 inhibition) can be guided by structural analogs reported in PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
